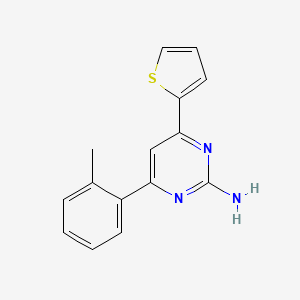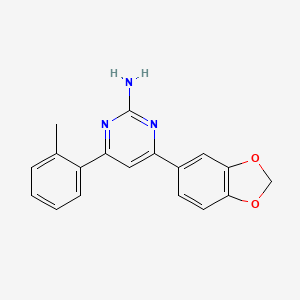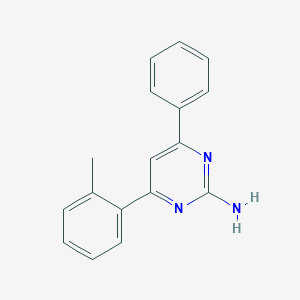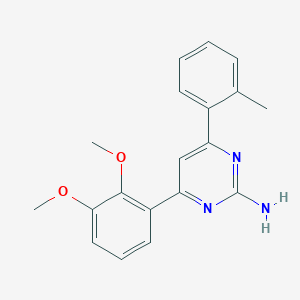
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine (DMPPM) is a small molecule that has been studied for its potential applications in a variety of scientific research areas. DMPPM has been found to possess a range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.
科学的研究の応用
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific research areas. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has also been studied for its potential applications in the treatment of certain types of cancer, as well as for its ability to modulate the activity of certain ion channels in the brain. Additionally, this compound has been studied for its potential to treat inflammation and pain, as well as for its potential applications in the treatment of Alzheimer’s disease.
作用機序
The exact mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound works by inhibiting the enzyme COX-2, which is involved in the production of prostaglandins. Prostaglandins are molecules that play an important role in inflammation and pain. By inhibiting the production of prostaglandins, this compound is thought to reduce inflammation and pain. Additionally, this compound has been found to modulate the activity of certain ion channels in the brain, which may be involved in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been found to modulate the activity of certain ion channels in the brain, which may be involved in the treatment of certain neurological disorders. Additionally, this compound has been found to possess anti-cancer properties and to possess neuroprotective effects.
実験室実験の利点と制限
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is a small molecule, which makes it easier to synthesize and study in the laboratory. Additionally, this compound has been found to possess a range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, this compound also has some limitations. For example, it is not very stable, which can make it difficult to store and use in experiments. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the study of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine. One potential direction is to further investigate its potential applications in the treatment of certain types of cancer. Additionally, further research could be conducted to investigate the potential of this compound to modulate the activity of certain ion channels in the brain, as well as its potential applications in the treatment of Alzheimer’s disease. Additionally, further research could be conducted to investigate the potential of this compound to treat inflammation and pain. Finally, further research could be conducted to investigate the potential of this compound to act as an inhibitor of the enzyme COX-2.
合成法
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized by the condensation of ethyl 2-methyl-6-chloropyrimidine-4-carboxylate with 2,3-dimethoxyphenol in the presence of a base such as sodium hydroxide. This reaction requires a temperature of 200-210°C and a reaction time of 1-2 hours. The resulting product is a white solid, which can be purified by recrystallization from a mixture of methanol and dichloromethane.
特性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-4-5-8-13(12)15-11-16(22-19(20)21-15)14-9-6-10-17(23-2)18(14)24-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIRYNPZACUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






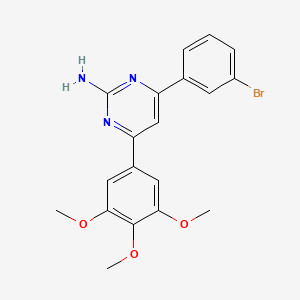

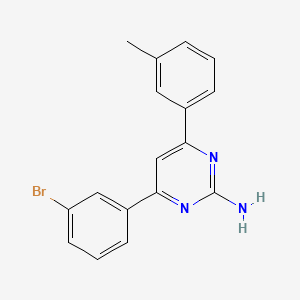
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
